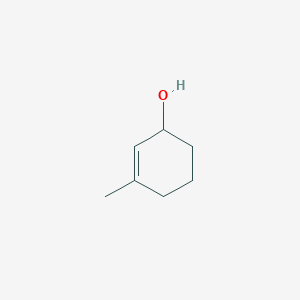

3-Methylcyclohex-2-en-1-ol

描述

The exact mass of the compound 3-Methyl-2-cyclohexen-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h5,7-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDZQQSKSQTQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884796 | |

| Record name | 2-Cyclohexen-1-ol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21378-21-2 | |

| Record name | 3-Methyl-2-cyclohexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21378-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-ol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021378212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seudenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-ol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-ol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylcyclohex-2-en-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of 3-Methylcyclohex-2-en-1-ol. The information is intended to support research and development activities in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a cyclic alcohol that exists as a colorless liquid. It is recognized for its role as an anti-aggregative pheromone in certain species of beetles.[1][2][3] The key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [4][5][6] |

| Molecular Weight | 112.17 g/mol | [4][5][7] |

| CAS Number | 21378-21-2, 54423-21-1 | [4][5][7] |

| Boiling Point | 56 °C at 1 mmHg | [6][7] |

| Density | 0.946 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.484 | [6][7] |

| Flash Point | 72 °C (161.6 °F) - closed cup | [6] |

| Solubility | Data not readily available, but expected to be slightly soluble in water and soluble in organic solvents. | |

| Appearance | Colorless liquid |

Chemical Structure and Stereoisomerism

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C1). Consequently, it can exist as a pair of enantiomers, (R)-3-methylcyclohex-2-en-1-ol and (S)-3-methylcyclohex-2-en-1-ol. The presence of the double bond also introduces geometric considerations, although in this cyclic system, the configuration is fixed. The IUPAC name for the specific enantiomer, when known, will include the stereochemical descriptor.[8] The structure is depicted below:

Caption: Chemical structure of this compound.

The conformational analysis of the cyclohexene (B86901) ring is dictated by the sp² hybridized carbons of the double bond, leading to a half-chair or sofa conformation as the most stable arrangement. The substituents (methyl and hydroxyl groups) can adopt pseudo-axial or pseudo-equatorial positions, influencing the overall stability and reactivity of the molecule.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 3-methylcyclohex-2-en-1-one.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 3-methylcyclohex-2-en-1-one in anhydrous diethyl ether.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) in diethyl ether to the stirred solution.

-

Quenching and Work-up: After the addition is complete, continue stirring at 0 °C for a short period. Cautiously add moist ether to quench the excess LiAlH₄.

-

Isolation: Filter the resulting precipitate and wash the filtrate with a saturated aqueous solution of sodium chloride.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by distillation.

-

Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides characteristic signals for the different protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 | br s | 1H | Vinylic proton (-CH=) |

| ~4.1 | br s | 1H | Proton on the carbon bearing the hydroxyl group (-CH-OH) |

| ~2.0 | m | 2H | Allylic protons (-CH₂-C=) |

| ~1.9 | m | 2H | Methylene protons adjacent to the -CH-OH group (-CH₂-CHOH) |

| ~1.7 | s | 3H | Methyl protons (-CH₃) |

| ~1.6 | m | 1H | Hydroxyl proton (-OH) |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary vinylic carbon (-C(CH₃)=) |

| ~125 | Vinylic carbon (-CH=) |

| ~68 | Carbon bearing the hydroxyl group (-CH-OH) |

| ~31 | Methylene carbon |

| ~30 | Methylene carbon |

| ~24 | Methylene carbon |

| ~22 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl and alkene functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~3020 | Medium | =C-H stretch (vinylic C-H) |

| ~2930, 2860 | Strong | C-H stretch (aliphatic C-H) |

| ~1660 | Medium | C=C stretch (alkene) |

| ~1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern will be characteristic of a cyclic allylic alcohol.

| m/z | Relative Intensity | Possible Fragment |

| 112 | Moderate | [C₇H₁₂O]⁺ (Molecular Ion) |

| 97 | Moderate | [M - CH₃]⁺ |

| 94 | Moderate | [M - H₂O]⁺ |

| 84 | Strong | Retro-Diels-Alder fragmentation |

| 79 | Moderate | [C₆H₇]⁺ |

Reactions

This compound undergoes typical reactions of a secondary allylic alcohol.

Oxidation

Oxidation of this compound with common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation will yield the corresponding α,β-unsaturated ketone, 3-methylcyclohex-2-en-1-one.

Logical Relationship: Oxidation of this compound

Caption: Oxidation reaction of this compound.

Esterification

Esterification with a carboxylic acid or its derivative (e.g., acid chloride or anhydride) in the presence of an acid catalyst will form the corresponding ester.

Experimental Protocol for a Representative Esterification:

-

Reaction Setup: In a round-bottomed flask, combine this compound, a slight excess of acetic anhydride, and a catalytic amount of sulfuric acid.

-

Reaction: Heat the mixture under reflux for a specified period.

-

Work-up: Cool the reaction mixture and pour it into cold water. Extract the product with diethyl ether.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by chromatography or distillation.

Safety Information

This compound is a combustible liquid.[4][6] Appropriate safety precautions should be taken when handling this chemical. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors. In case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.

Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should consult relevant safety data sheets (SDS) and other technical resources before handling or using this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. 3-Methyl-2-cyclohexen-1-one | C7H10O | CID 14511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 3-Methyl-2-cyclohexen-1-ol 96 21378-21-2 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. msds.nipissingu.ca [msds.nipissingu.ca]

- 7. 3-Methyl-2-cyclohexen-1-one - Safety Data Sheet [chemicalbook.com]

- 8. (1S)-3-methylcyclohex-2-en-1-ol | C7H12O | CID 11007852 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methylcyclohex-2-en-1-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methylcyclohex-2-en-1-ol (CAS No. 21378-21-2), a significant compound in chemical research and a known anti-aggregative pheromone. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Assignment | Chemical Shift (δ) in ppm |

| A | 5.485 |

| B | 4.161 |

| C | 2.49 |

| D | 1.90 |

| E | 1.80 to 1.710 |

| F | 1.678 |

| G | 1.63 to 1.500 |

Note: Data acquired at 399.65 MHz in CDCl₃.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Assignment | Chemical Shift (δ) in ppm |

| C1 | Data not available in search results |

| C2 | Data not available in search results |

| C3 | Data not available in search results |

| C4 | Data not available in search results |

| C5 | Data not available in search results |

| C6 | Data not available in search results |

| C7 (CH₃) | Data not available in search results |

Note: While search results indicate the availability of ¹³C NMR data for this compound in CDCl₃, the specific chemical shifts were not retrievable.[2][3]

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (alcohol) | Data not available in search results |

| C-H Stretch (alkene) | Data not available in search results |

| C=C Stretch (alkene) | Data not available in search results |

| C-O Stretch (alcohol) | Data not available in search results |

Note: Search results suggest that an IR spectrum (liquid film) is available for this compound, but the specific absorption bands were not found.[2]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) |

| 41 | 100.0 |

| 69 | 85.9 |

| 94 | 78.4 |

| 79 | 73.0 |

| 43 | 68.1 |

| 39 | 64.9 |

| 67 | 64.3 |

| 93 | 54.1 |

| 55 | 52.4 |

| 112 (M⁺) | 41.6 |

Note: Electron Ionization (EI) mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR is utilized.

-

¹H NMR Acquisition:

-

The spectrometer is locked to the deuterium (B1214612) signal of the CDCl₃.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired at a frequency of approximately 100 MHz.

-

A standard pulse sequence with proton decoupling is employed.

-

A wider spectral width (e.g., 0-220 ppm) is used.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is recorded as a neat thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are gently pressed together to form a thin, uniform liquid film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, the sample is placed in a capillary tube and heated to volatilize it into the ion source.

-

Ionization: Electron Ionization (EI) is employed. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.

-

Data Processing: A mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

References

Physical properties of 3-Methylcyclohex-2-en-1-ol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Methylcyclohex-2-en-1-ol, specifically its boiling point and density. This document is intended to serve as a valuable resource for laboratory researchers, chemists, and professionals involved in drug development and chemical synthesis.

Core Physical Properties

This compound (CAS No. 21378-21-2) is a cyclic alcohol with established physical characteristics that are critical for its handling, purification, and use in various chemical reactions. The experimentally determined values for its boiling point and density are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 56 °C | at 1 mmHg[1][2][3] |

| Density | 0.946 g/mL | at 25 °C[1][2][3] |

Experimental Protocols

Determination of Boiling Point

The reported boiling point of 56 °C at a reduced pressure of 1 mmHg indicates that the compound has a relatively high boiling point at atmospheric pressure and is likely susceptible to decomposition at elevated temperatures. Vacuum distillation is the standard technique employed for such compounds.

Methodology: Vacuum Distillation

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head leading to the condenser.

-

Sample Preparation: The sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

System Evacuation: The apparatus is sealed and the vacuum pump is connected. The system is slowly evacuated to the desired pressure (in this case, 1 mmHg), which is monitored by a manometer.

-

Heating: The distillation flask is gently heated using a heating mantle.

-

Boiling Point Measurement: As the liquid begins to boil, the vapor rises, and the temperature reading on the thermometer will increase and then stabilize. This stable temperature, at which the liquid and vapor are in equilibrium and condensate is forming on the thermometer bulb, is recorded as the boiling point at that specific pressure.

Determination of Density

The density of a liquid is typically determined using a pycnometer or a digital density meter. These methods offer high precision and require a relatively small amount of sample.

Methodology: Pycnometry

-

Pycnometer Calibration: A pycnometer, a glass flask with a precise and known volume, is thoroughly cleaned, dried, and weighed empty. It is then filled with a reference liquid of a known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and weighed again. The exact volume of the pycnometer is calculated from the mass and density of the reference liquid.

-

Sample Measurement: The calibrated pycnometer is emptied, dried, and then filled with this compound. The filled pycnometer is brought to the target temperature (25 °C) in a water bath to allow for thermal expansion or contraction.

-

Weighing: The pycnometer containing the sample is carefully weighed.

-

Density Calculation: The mass of the this compound sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the experimental determination of boiling point and density.

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 3-Methylcyclohex-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclohex-2-en-1-ol, also known as seudenol, is a chiral molecule of significant interest due to its role as an anti-aggregation pheromone in the Douglas-fir beetle (Dendroctonus pseudotsugae). The biological activity of this compound is highly dependent on its stereochemistry. This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of this compound, including their nomenclature, physicochemical properties, detailed experimental protocols for their synthesis and separation, and an illustrative signaling pathway for their biological function.

Introduction to the Stereochemistry of this compound

This compound possesses two stereocenters at the C1 and C3 positions. The presence of the double bond between C2 and C3 restricts free rotation, leading to the existence of diastereomers, which are designated as cis and trans based on the relative orientation of the hydroxyl and methyl groups. Each of these diastereomers exists as a pair of enantiomers (R and S configurations at the chiral centers). Therefore, there are four possible stereoisomers of this compound:

-

(1R,3R)-3-Methylcyclohex-2-en-1-ol and (1S,3S)-3-Methylcyclohex-2-en-1-ol (a pair of enantiomers)

-

(1R,3S)-3-Methylcyclohex-2-en-1-ol and (1S,3R)-3-Methylcyclohex-2-en-1-ol (a pair of enantiomers)

The biological activity of these stereoisomers can vary significantly. For instance, in the Douglas-fir beetle, different enantiomers can elicit different behavioral responses, highlighting the importance of stereospecific synthesis and characterization for applications in pest management and chemical ecology research.[1]

Physicochemical Properties of Stereoisomers

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [2] |

| Molecular Weight | 112.17 g/mol | [2] |

| Boiling Point | 56 °C at 1 mmHg | [3] |

| Density | 0.946 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.484 | [3] |

Table 2: Properties of Specific Stereoisomers

| Stereoisomer | CAS Number | Specific Rotation ([(\alpha)]D) | Available Spectroscopic Data |

| (±)-3-Methylcyclohex-2-en-1-ol | 21378-21-2 | Not applicable | ¹H NMR, ¹³C NMR, IR, MS[4][5] |

| (1S)-3-Methylcyclohex-2-en-1-ol | Not available | Data not available in searched literature | - |

| (1R)-3-Methylcyclohex-2-en-1-ol | Not available | Data not available in searched literature | - |

Note: Specific rotation data for the individual enantiomers is not consistently reported across publicly available literature. Researchers are advised to measure this property on their synthesized or separated samples.

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the reduction of 3-methyl-2-cyclohexen-1-one (B144701).

Protocol: Reduction of 3-Methyl-2-cyclohexen-1-one with Sodium Borohydride (B1222165)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-2-cyclohexen-1-one (1 equivalent) in methanol (B129727) at 0 °C (ice bath).

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Asymmetric Synthesis of Enantiomerically Enriched this compound

Enantiomerically enriched this compound can be synthesized via the asymmetric reduction of 3-methyl-2-cyclohexen-1-one using a chiral reducing agent.

Protocol: Asymmetric Reduction using a Chiral Borane (B79455) Reagent

-

Catalyst Preparation: Prepare the chiral borane reagent (e.g., (R)-2-methyl-CBS-oxazaborolidine) in anhydrous tetrahydrofuran (B95107) (THF).

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-methyl-2-cyclohexen-1-one (1 equivalent) in anhydrous THF and cool to the desired temperature (e.g., -78 °C).

-

Asymmetric Reduction: Add the pre-formed chiral borane reagent (catalytic amount, e.g., 10 mol%) to the solution, followed by the slow addition of a stoichiometric reducing agent such as borane-dimethyl sulfide (B99878) complex (BMS).

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction carefully with methanol at low temperature, followed by the addition of water.

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the enantiomerically enriched alcohol by flash column chromatography. The enantiomeric excess (ee) should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Chiral Separation of Enantiomers by HPLC

The enantiomers of this compound can be separated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Protocol: Chiral HPLC Separation

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective.

-

Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol. The ratio of the solvents needs to be optimized for baseline separation of the enantiomers. A starting point could be 95:5 (n-hexane:isopropanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) can be used.

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection and Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram. The two enantiomers should appear as two separate peaks.

Signaling Pathway and Biological Activity

The enantiomers of this compound play a crucial role in the chemical communication of the Douglas-fir beetle. The differential response to these stereoisomers is mediated by specific olfactory receptors in the beetle's antennae.

The following diagram illustrates the proposed signaling pathway for the perception of this compound enantiomers in Dendroctonus pseudotsugae.

This diagram illustrates that the two enantiomers of this compound are detected by different olfactory receptors on the beetle's antennae. This specific binding leads to the activation of distinct neural pathways, resulting in different behavioral outcomes. The precise identification of these receptors and the downstream signaling cascades is an active area of research.

Conclusion

The stereoisomers of this compound represent a fascinating case study in the importance of stereochemistry in biological systems. For researchers in drug development and pest management, the ability to synthesize and separate these stereoisomers is critical for elucidating their specific biological roles and for developing targeted applications. This guide provides a foundational understanding and practical protocols to aid in these research endeavors. Further investigation into the specific properties of each stereoisomer and their interactions with biological targets will undoubtedly open new avenues for scientific discovery and application.

References

- 1. rsc.org [rsc.org]

- 2. (1S)-3-methylcyclohex-2-en-1-ol | C7H12O | CID 11007852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-2-cyclohexen-1-one | C7H10O | CID 14511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHYL-2-CYCLOHEXEN-1-OL(21378-21-2) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 1H NMR [m.chemicalbook.com]

The Biological Activity of 3-Methylcyclohex-2-en-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohex-2-en-1-ol is a naturally occurring cyclic monoterpenoid alcohol. Its primary and most well-documented biological role is as a semiochemical, specifically an anti-aggregation pheromone, in several species of bark beetles, particularly within the genus Dendroctonus. This compound is a component of the complex chemical communication system these insects use to coordinate mass attacks on host trees and to regulate population density. While its pheromonal activity is the most studied, this guide will also address other potential, though less documented, biological activities. The closely related ketone, 3-methylcyclohex-2-en-1-one (MCH or seudenone), is often found in conjunction with this compound and is a key component in pest management strategies targeting these beetles.

Pheromonal Activity of this compound and its Analogs

The principal biological function of this compound is to act as an anti-aggregation pheromone, signaling to incoming bark beetles that a potential host tree is already heavily colonized and that further arrivals should disperse to other locations. This helps in preventing over-colonization and ensuring the survival of the beetle brood.

Quantitative Data on Pheromonal Activity

Quantitative data for this compound is primarily derived from field studies measuring the reduction in beetle attacks on host trees at various application rates of its analog, 3-methylcyclohex-2-en-1-one (MCH). These studies provide practical dose-response relationships for pest management applications.

| Compound | Target Species | Application Rate | Efficacy | Reference |

| 3-Methylcyclohex-2-en-1-one (MCH) | Dendroctonus pseudotsugae (Douglas-fir beetle) | 20 g/ha, 40 g/ha, 80 g/ha | Significant reduction in the probability of severe attacks at all densities compared to control.[1] | [1] |

| 3-Methylcyclohex-2-en-1-one (MCH) | Dendroctonus pseudotsugae barragani | 28.8 g AI/ha and 44.0 g AI/ha (bubble caps) | Significantly reduced aggregation.[2] | [2] |

| 3-Methylcyclohex-2-en-1-one (MCH) | Dendroctonus pseudotsugae barragani | 185.3 g AI/ha and 741 g AI/ha (micro-flakes) | Significantly reduced aggregation.[2] | [2] |

| 3-Methylcyclohex-2-en-1-one (MCH) + Acer kairomone blend (AKB) | Dendroctonus rufipennis (Spruce beetle) | Not specified | No MCH plus AKB spruce were mass-attacked, compared to 75% of control trees.[1] | [1] |

Female Douglas-fir beetles (Dendroctonus pseudotsugae) have been found to produce a 34:66 ratio of (S)-(-):(R)-(+)-3-methylcyclohex-2-en-1-ol (seudenol).[3]

Experimental Protocols

Field Trials for Pheromonal Activity Assessment

Objective: To evaluate the efficacy of this compound or its analogs in preventing bark beetle attacks on host trees.

Methodology:

-

Site Selection: Choose a forested area with a known population of the target bark beetle species and a sufficient number of susceptible host trees.

-

Plot Design: Establish multiple experimental plots of a defined area (e.g., 0.5-1.0 ha). Plots should be separated by a buffer zone to prevent interference between treatments.

-

Treatments:

-

Control Group: Plots with no pheromone application.

-

Treatment Groups: Plots with different application rates of the test compound (e.g., 20, 40, 80 g/ha of MCH).

-

-

Pheromone Application:

-

Use a slow-release formulation, such as bubble caps (B75204) or micro-flakes.[2]

-

Distribute the release devices in a grid pattern throughout the treatment plots, attaching them to trees at a specified height.[4]

-

-

Beetle Pressure: To ensure adequate beetle presence, aggregation pheromone-baited funnel traps can be placed within each plot.[1]

-

Data Collection: After the beetle flight season, survey the plots to assess the level of beetle attack on host trees. This can be quantified by counting the number of new attacks or the percentage of infested trees.

-

Statistical Analysis: Analyze the data to determine if there are significant differences in attack rates between the control and treatment groups.

Electroantennography (EAG) Bioassay

Objective: To measure the olfactory response of a bark beetle's antenna to this compound.

Methodology:

-

Antenna Preparation: Excise an antenna from a live beetle and mount it between two electrodes.

-

Stimulus Delivery: Deliver a puff of air carrying a known concentration of the test compound over the antenna.

-

Signal Recording: Record the electrical potential change (depolarization) from the antenna using an amplifier. The magnitude of this response is indicative of the strength of the olfactory stimulation.

-

Dose-Response: Test a range of concentrations to generate a dose-response curve.

Signaling Pathways and Mechanisms of Action

Specific molecular signaling pathways for this compound in bark beetles have not been extensively elucidated in the available literature. However, the general mechanism of insect olfaction provides a framework for its action.

Other Potential Biological Activities

Antimicrobial and Antifungal Activity

Phytotoxicity

There is no significant evidence in the reviewed scientific literature to suggest that this compound exhibits phytotoxic effects on coniferous trees, which are its natural context as a pheromone. The use of its analog, MCH, in forest management for tree protection further suggests a lack of significant phytotoxicity.

Conclusion

The biological activity of this compound is predominantly understood in the context of chemical ecology, where it functions as a potent anti-aggregation pheromone in bark beetles. Its practical application, primarily through its more stable analog 3-methylcyclohex-2-en-1-one (MCH), is in the field of forest pest management. While the principles of insect olfaction provide a general model for its mechanism of action, the specific molecular targets and signaling cascades remain an area for future research. Evidence for other significant biological activities, such as antimicrobial or phytotoxic effects, is currently limited. Further investigation into these areas, as well as the biosynthesis of this compound in insects, could provide valuable insights for both basic science and the development of novel pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. www7.nau.edu [www7.nau.edu]

- 3. Dendroctonus pseudotsugae hopkins (Coleoptera: Scolytidae): Production of and response to enantiomers of 1-methylcyclohex-2-en-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A bark beetle infestation predictive model based on satellite data in the frame of decision support system TANABBO. iForest - Biogeosciences and Forestry 13: 215-223 (2020) . [iforest.sisef.org]

3-Methylcyclohex-2-en-1-ol: An In-depth Technical Guide on its Role as an Insect Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohex-2-en-1-ol, also known as seudenol, is a significant semiochemical in the chemical ecology of several bark beetle species, primarily within the genus Dendroctonus. It functions as an anti-aggregation pheromone, playing a crucial role in the regulation of beetle population density on host trees and preventing overcrowding. This technical guide provides a comprehensive overview of the chemistry, biological activity, and practical applications of this compound, with a focus on its role as an insect pheromone. The information presented herein is intended to support research and development efforts in pest management and the synthesis of novel semiochemical-based control agents.

Chemical Properties and Synthesis

This compound is a cyclic alcohol with the chemical formula C₇H₁₂O. It exists as two enantiomers, (R)- and (S)-seudenol, which can elicit different behavioral responses in insects. The closely related ketone, 3-methylcyclohex-2-en-1-one (MCH), is also a potent anti-aggregation pheromone and is often used in operational pest management. MCH can be formed by the oxidation of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| CAS Number | 21378-21-2 |

| Boiling Point | 56 °C at 1 mmHg[1] |

| Refractive Index (n20/D) | 1.484 |

Biological Activity and Mechanism of Action

In Dendroctonus species, such as the Douglas-fir beetle (Dendroctonus pseudotsugae), this compound is produced by female beetles. The production of this anti-aggregation pheromone signals that a host tree is fully colonized, deterring the arrival of more beetles. This mechanism is vital for preventing resource depletion and ensuring the reproductive success of the colonizing population.

Female Douglas-fir beetles have been found to produce a 34:66 mixture of (S)-(-)- and (R)-(+)-seudenol, respectively.[2] While much of the field research has focused on the more stable and widely used MCH, the underlying principles of olfactory detection are applicable to this compound.

Signaling Pathway

The perception of this compound in insects begins at the olfactory sensory neurons (OSNs) housed in sensilla on the antennae. The pheromone molecule binds to specific olfactory receptors (ORs) on the dendritic membrane of these neurons. This binding event triggers the opening of ion channels, leading to a depolarization of the neuron and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain, where it is processed in specific regions called glomeruli. The brain then integrates this information to elicit a behavioral response, in this case, repulsion from the pheromone source.

Quantitative Data on Activity

While specific dose-response data for this compound is limited in the available literature, extensive research on the related compound, 3-methylcyclohex-2-en-1-one (MCH), provides valuable insights into the effective application rates for disrupting bark beetle aggregation.

Table 2: Efficacy of 3-Methylcyclohex-2-en-1-one (MCH) in Field Trials against Dendroctonus Species

| Insect Species | Host Tree | MCH Application Rate (g/ha) | Efficacy (Reduction in Attacks) | Reference |

| Dendroctonus pseudotsugae | Douglas-fir | 20-60 | Significant reduction in infestations | [1] |

| Dendroctonus pseudotsugae barragani | Douglas-fir | 28.8 - 44.0 (bubble caps) | Significant reduction in aggregation | [3] |

| Dendroctonus pseudotsugae barragani | Douglas-fir | 185.3 - 741 (micro-flakes) | Reduction of successfully attacked trees to zero at higher doses | [3] |

| Dendroctonus rufipennis | Spruce | 20, 40, 80 | Marginal protection alone; significant increase with other repellents | [4] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of 3-methylcyclohex-2-en-1-one.

Protocol:

-

Dissolution: Dissolve 3-methylcyclohex-2-en-1-one in a suitable solvent such as methanol (B129727) or ethanol (B145695) at 20°C.

-

Reduction: Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise to the solution while stirring.

-

Reaction Time: Allow the reaction to proceed for approximately 3 hours at room temperature.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Protocol:

-

Antenna Preparation: Excise an antenna from a live beetle at the base. Mount the antenna between two electrodes, with the recording electrode inserted into the distal end and the reference electrode at the base.

-

Airflow: Provide a continuous flow of humidified, purified air over the antenna.

-

Stimulus Delivery: Inject a known concentration of this compound into the airstream for a defined duration (e.g., 0.5 seconds).

-

Signal Recording: Record the resulting depolarization of the antenna using an amplifier and data acquisition software.

-

Controls: Use a solvent blank as a negative control and a known EAG-active compound as a positive control.

-

Dose-Response: Test a range of concentrations to generate a dose-response curve.

Field Trapping Experiment

Field trapping studies are essential for evaluating the behavioral effects of semiochemicals under natural conditions.

Protocol:

-

Trap Selection: Use appropriate traps for bark beetles, such as multiple-funnel traps or intercept panel traps.

-

Experimental Design: Employ a randomized complete block design with multiple replicates of each treatment. Each block should be located in a suitable habitat for the target beetle species.

-

Treatments:

-

Control: Trap with no lure.

-

Attractant: Trap baited with a standard aggregation pheromone lure for the target species.

-

Treatment: Trap baited with the aggregation pheromone lure plus a dispenser releasing this compound at a specific rate.

-

-

Trap Placement: Place traps at a standard height and distance from each other to avoid interference.

-

Data Collection: Collect and count the number of target beetles and non-target insects in each trap at regular intervals throughout the beetle's flight period.

-

Statistical Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound on beetle attraction.

Conclusion and Future Directions

This compound is a key anti-aggregation pheromone in the chemical communication system of several economically important bark beetle species. While its oxidized counterpart, MCH, has been more widely adopted in pest management, a deeper understanding of the synthesis, perception, and behavioral effects of both enantiomers of this compound could lead to the development of more refined and effective semiochemical-based control strategies.

Future research should focus on:

-

Elucidating the specific olfactory receptors and neural pathways involved in the perception of this compound in target pest species.

-

Conducting detailed dose-response studies for both enantiomers in field and laboratory settings.

-

Investigating the biosynthetic pathway of this compound in Dendroctonus to identify potential targets for disrupting its production.

-

Developing cost-effective and enantioselective synthesis methods for the commercial production of this pheromone.

By addressing these research gaps, the full potential of this compound as a tool for sustainable forest protection can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Methylcyclohex-2-en-1-one for area and individual tree protection against spruce beetle (Coleoptera: Curculionidae: Scolytinae) attack in the southern Rocky Mountains - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methylcyclohex-2-en-1-ol CAS number and IUPAC name

An In-depth Technical Guide to 3-Methylcyclohex-2-en-1-ol

Core Identification: IUPAC Name and CAS Number

This compound is a cyclic organic compound with a methyl group and a hydroxyl group on a cyclohexene (B86901) ring. Due to the presence of a stereocenter at the carbon bearing the hydroxyl group, it can exist as different stereoisomers.

The general IUPAC name for this compound is This compound . A specific enantiomer is named (1S)-3-methylcyclohex-2-en-1-ol [1]. The compound is also known by other names such as seudenol[2].

Several CAS numbers are associated with this compound, often referring to different isomers or non-specified stereochemistry:

-

21378-21-2 : This CAS number is commonly used for 3-Methyl-2-cyclohexen-1-ol, often referring to the racemic mixture[3][4][5][6].

-

54423-21-1 : Another CAS number associated with this chemical name[7][8].

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [3][6] |

| Molecular Weight | 112.17 g/mol | [3] |

| Density | 0.946 g/mL at 25 °C | [3] |

| Boiling Point | 56 °C at 1 mmHg | [3] |

| Refractive Index | n20/D 1.484 | [3] |

| Flash Point | 161 °F | [3] |

| Vapor Pressure | 0.0876 mmHg at 25°C | [3] |

Table 2: Spectroscopic Data (¹H NMR)

| Assignment | Chemical Shift (ppm) | Multiplicity | Solvent |

| A | 5.485 | s | CDCl₃ |

| B | 4.161 | CDCl₃ | |

| C | 2.49 | CDCl₃ | |

| D | 1.90 | CDCl₃ | |

| E | 1.80 to 1.710 | m | CDCl₃ |

| F | 1.678 | CDCl₃ | |

| G | 1.63 to 1.500 | m | CDCl₃ |

| Data sourced from ChemicalBook for 3-METHYL-2-CYCLOHEXEN-1-OL (21378-21-2) at 399.65 MHz[5]. |

Biological Significance: An Anti-Aggregation Pheromone

This compound is a significant semiochemical in the chemical ecology of several bark beetle species. It functions as an anti-aggregation pheromone for the Douglas-fir beetle (Dendroctonus pseudotsugae) and the spruce beetle (Dendroctonus rufipennis)[2][6][7][9]. Anti-aggregation pheromones are crucial for preventing overpopulation of a host tree, which could lead to excessive competition and resource depletion, ultimately being detrimental to the beetle population. The release of this pheromone signals to incoming beetles that a particular host is already heavily colonized, thus diverting them to other available resources. This property has been explored for the development of pest management strategies to protect forests from beetle infestations[9][10][11].

While its role as a pheromone is well-established, detailed intracellular signaling pathways in the beetle's sensory neurons upon detection of this molecule are a subject of ongoing research and not fully elucidated in publicly available literature.

Experimental Protocol: Synthesis of 3-Methyl-2-cyclohexen-1-ol

The following is a detailed experimental protocol for the synthesis of 3-Methyl-2-cyclohexen-1-ol, adapted from a procedure published in Organic Syntheses[12]. This method involves the reduction of 3-methyl-2-cyclohexen-1-one (B144701).

Reaction: 3-methyl-2-cyclohexen-1-one → 3-methyl-2-cyclohexen-1-ol

Reagents and Equipment:

-

3-methyl-2-cyclohexen-1-one (33.6 g, 0.305 mole)

-

Anhydrous diethyl ether (600 ml)

-

0.175 M solution of lithium aluminum hydride (LiAlH₄) in ether (471 ml, 0.0825 mole)

-

2-liter, three-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with a dry nitrogen source

-

Pressure-equalizing dropping funnel

-

Ice bath

-

Moist ether

-

Saturated aqueous sodium chloride solution

-

Magnesium sulfate

-

Apparatus for distillation under reduced pressure

Procedure:

-

A solution of 33.6 g (0.305 mole) of 3-methyl-2-cyclohexen-1-one in 600 ml of anhydrous diethyl ether is placed in a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser connected to a source of dry nitrogen, and a pressure-equalizing dropping funnel.

-

The solution is stirred and cooled in an ice bath.

-

471 ml (0.0825 mole) of a 0.175 M solution of lithium aluminum hydride in ether is added dropwise through the dropping funnel.

-

After the addition is complete, the reaction mixture is stirred at 0°C for an additional 15 minutes.

-

While maintaining cooling and gentle stirring, moist ether is added through the dropping funnel until gas evolution ceases.

-

The resulting slurry is filtered.

-

The filtrate is washed with saturated aqueous sodium chloride and dried over magnesium sulfate.

-

The ether is removed on a water bath, and the residue is distilled under reduced pressure to yield 33.7 g (98%) of 3-methyl-2-cyclohexen-1-ol. The boiling point is reported as 94–95°C at 31 mm Hg.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. (1S)-3-methylcyclohex-2-en-1-ol | C7H12O | CID 11007852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. 3-METHYL-2-CYCLOHEXEN-1-OL(21378-21-2) 1H NMR spectrum [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 3-Methyl-2-cyclohexen-1-ol | CAS#:21378-21-2 | Chemsrc [chemsrc.com]

- 8. lookchem.com [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-Methylcyclohex-2-en-1-one for area and individual tree protection against spruce beetle (Coleoptera: Curculionidae: Scolytinae) attack in the southern Rocky Mountains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 3-Methylcyclohex-2-en-1-ol for Researchers and Drug Development Professionals

An In-depth Analysis of Commercial Availability, Physicochemical Properties, and Synthetic Applications in Vitamin D Analogs

Introduction

3-Methylcyclohex-2-en-1-ol, a chiral secondary alcohol, serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it functions as a key precursor for the synthesis of novel vitamin D analogs. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, its detailed physicochemical properties, and its application in the synthesis of therapeutically relevant compounds. The information is tailored for researchers, scientists, and drug development professionals, with a focus on providing practical data and methodologies.

Commercial Availability and Physicochemical Properties

A variety of chemical suppliers offer this compound, typically as a racemic mixture. The purity and available quantities can vary, impacting its suitability for different research and development stages. The following tables summarize the offerings from prominent suppliers and the key physicochemical properties of the compound.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | CAS Number | Additional Notes |

| Sigma-Aldrich | 96%[1] | 21378-21-2[1] | Also available as (±)-Seudenol. |

| Alfa Chemistry | Not specified | 21378-21-2 | - |

| Santa Cruz Biotechnology | Not specified | 21378-21-2 | Marketed as a reproductive pheromone for Douglas-fir beetles. |

| Molport | 95-97% | 21378-21-2 | Aggregates offerings from multiple suppliers. |

| LookChem | Up to 99% | 54423-21-1 | Data reported from raw material suppliers. |

| ChemicalBook | Up to 99% | 21378-21-2 | Lists multiple suppliers, primarily from China. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [2] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 56 °C at 1 mmHg | [1] |

| Density | 0.946 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.484 | [1] |

| Flash Point | 72 °C (closed cup) | [1] |

| Solubility | Soluble in alcohol. Insoluble in water. | [3] |

Synthetic Applications in Drug Development: The Gateway to 19-nor-Vitamin D Analogs

The primary significance of this compound in drug development lies in its role as a chiral synthon for the A-ring of 19-nor-vitamin D analogs.[3][4] These modified vitamin D compounds are of great interest due to their potential to exhibit potent anti-proliferative and cell-differentiating effects with reduced calcemic side effects, making them attractive candidates for the treatment of cancers and psoriasis.[4]

A key transformation in the synthesis of these analogs is the Ireland-Claisen rearrangement, a[1][1]-sigmatropic rearrangement of an allylic ester.[5][6] This reaction allows for the stereoselective formation of a new carbon-carbon bond and the introduction of a carboxylic acid functionality, which is crucial for the subsequent elaboration of the A-ring.

Experimental Protocol: Synthesis of a 19-nor-Vitamin D A-ring Precursor via Ireland-Claisen Rearrangement

The following is a representative, multi-step protocol for the synthesis of a key A-ring precursor for 19-nor-vitamin D analogs, starting from this compound. This protocol is a composite of methodologies described in the literature.

Step 1: Esterification of (R)-3-Methyl-2-cyclohexen-1-ol

-

To a solution of (R)-3-methyl-2-cyclohexen-1-ol in an anhydrous aprotic solvent (e.g., dichloromethane), add an appropriate acid chloride or anhydride (B1165640) (e.g., acetic anhydride) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude allylic ester.

-

Purify the product by flash column chromatography on silica (B1680970) gel.

Step 2: Ireland-Claisen Rearrangement

-

Dissolve the purified allylic ester in an anhydrous ethereal solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), dropwise to the solution to generate the ester enolate.

-

After stirring for a short period, add a silylating agent (e.g., trimethylsilyl (B98337) chloride) to trap the enolate as a silyl (B83357) ketene (B1206846) acetal.

-

Allow the reaction mixture to slowly warm to room temperature to induce the[1][1]-sigmatropic rearrangement.

-

Monitor the progress of the rearrangement by TLC or GC-MS.

-

Upon completion, quench the reaction with a protic solvent (e.g., methanol) or a mild acid.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

The resulting γ,δ-unsaturated carboxylic acid can then be purified by crystallization or chromatography.

This carboxylic acid serves as a versatile intermediate that can be further modified and coupled with a suitable CD-ring fragment to afford the final 19-nor-vitamin D analog.

Signaling Pathways of 19-nor-Vitamin D Analogs

While this compound itself is not known to directly interact with specific signaling pathways relevant to drug development, the 19-nor-vitamin D analogs synthesized from it exert their biological effects primarily through the Vitamin D Receptor (VDR).[7] The VDR is a nuclear hormone receptor that functions as a ligand-activated transcription factor.

The general mechanism of action is as follows:

-

Ligand Binding: The 19-nor-vitamin D analog enters the target cell and binds to the ligand-binding domain (LBD) of the VDR in the cytoplasm.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.

-

DNA Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The VDR-RXR complex recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. This results in the up- or down-regulation of proteins involved in various cellular processes, including cell cycle control, differentiation, and apoptosis.

The structural modifications in the A-ring of 19-nor-vitamin D analogs, originating from this compound, can influence their binding affinity for the VDR and the subsequent recruitment of co-regulatory proteins, thereby fine-tuning their biological activity profile.

Conclusion

This compound is a commercially accessible and valuable chiral building block for the synthesis of complex molecules with significant therapeutic potential. Its primary application in drug development is as a key starting material for the A-ring of 19-nor-vitamin D analogs. The Ireland-Claisen rearrangement is a pivotal reaction in this synthetic strategy, enabling the stereocontrolled construction of a crucial carboxylic acid intermediate. The resulting vitamin D analogs mediate their biological effects through the Vitamin D Receptor signaling pathway, offering promising avenues for the development of novel therapies for a range of diseases. This guide provides a foundational resource for researchers and drug development professionals interested in leveraging the synthetic potential of this compound.

References

- 1. 3-甲基-2-环己烯-1-醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (1S)-3-methylcyclohex-2-en-1-ol | C7H12O | CID 11007852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-2-cyclohexen-1-one, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ireland–Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 6. Ireland-Claisen Rearrangement [organic-chemistry.org]

- 7. symeres.com [symeres.com]

Stability and storage conditions for 3-Methylcyclohex-2-en-1-ol

An in-depth analysis of publicly available data on 3-Methylcyclohex-2-en-1-ol reveals a primary focus on general safety and handling procedures, with a notable absence of comprehensive, quantitative stability studies. The information, primarily sourced from Safety Data Sheets (SDS) and chemical supplier technical data, provides a foundational understanding of the compound's stability and requisite storage conditions. However, for researchers, scientists, and drug development professionals requiring detailed degradation kinetics and specific experimental protocols, the available data is limited.

This technical guide synthesizes the existing knowledge on the stability and storage of this compound, presenting it in a structured format to aid laboratory professionals. It also highlights the current gaps in publicly accessible research, indicating a need for further investigation into the compound's long-term stability under various environmental conditions.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are essential for safe handling and storage.

| Property | Value |

| Molecular Formula | C₇H₁₂O[1] |

| Molecular Weight | 112.17 g/mol [2][3] |

| Appearance | Liquid |

| Color | Clear, very slightly yellow to brown[4] |

| Density | 0.946 g/mL at 25 °C[2] |

| Boiling Point | 56 °C at 1 mmHg[2] |

| Flash Point | 72 °C (161.6 °F) - closed cup[2] |

| Refractive Index | n20/D 1.484[2] |

| Water Solubility | Insoluble[4][5] |

Stability Profile

This compound is chemically stable under standard ambient conditions, such as room temperature. However, it is a combustible liquid and its vapors have the potential to form explosive mixtures with air.[6]

| Stability Factor | Observation |

| Thermal Stability | Stable at room temperature. |

| Air Sensitivity | Vapors may form an explosive mixture with air. |

| Incompatible Materials | Strong oxidizing agents.[6] |

Currently, there is no publicly available data on the degradation products of this compound under various stress conditions (e.g., heat, light, humidity, oxidation). The only mentioned degradation products are those resulting from combustion, which include carbon monoxide and carbon dioxide.[6]

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound and to ensure laboratory safety. The following table summarizes the recommended conditions.

| Condition | Recommendation |

| General Storage | Store in a cool, dry, and well-ventilated area.[7] |

| Container | Keep container tightly closed.[7] |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[6] |

| Atmosphere | For long-term storage, an inert atmosphere is recommended.[4] |

| Handling | Work in a well-ventilated area or under a fume hood.[7] Take precautionary measures against static discharge.[6] |

Experimental Protocols

A detailed search of scientific literature and technical databases did not yield specific experimental protocols for the stability testing of this compound. For researchers needing to perform such studies, it is recommended to adapt general protocols for stability testing of analogous chemical compounds, such as other cyclohexanol (B46403) derivatives. These protocols would typically involve subjecting the compound to forced degradation under various conditions (e.g., elevated temperature, UV/Vis light exposure, varying pH, and oxidative stress) and analyzing the sample at set time points using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Workflow for Safe Handling and Storage

The following diagram illustrates a logical workflow for the safe handling and storage of this compound in a laboratory setting.

References

- 1. lookchem.com [lookchem.com]

- 2. 3-メチル-2-シクロヘキセン-1-オール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (1S)-3-methylcyclohex-2-en-1-ol | C7H12O | CID 11007852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylcyclohex-2-en-1-one [chembk.com]

- 5. 3-Methyl-2-cyclohexen-1-one, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

Methodological & Application

Synthesis of 3-Methylcyclohex-2-en-1-ol: A Detailed Guide to Reduction Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-methylcyclohex-2-en-1-ol from its precursor, 3-methylcyclohex-2-en-1-one. The reduction of α,β-unsaturated ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the development of pharmaceuticals and other bioactive molecules. This guide focuses on common and effective reduction methods, offering a comparative analysis to aid in methodological selection and optimization.

Introduction

The selective reduction of the carbonyl group in an α,β-unsaturated ketone to an allylic alcohol is a common challenge in organic synthesis. The primary competing reaction is the 1,4-conjugate addition of the reducing agent, which leads to the saturation of the carbon-carbon double bond. The choice of reducing agent and reaction conditions is therefore critical to achieving high yields of the desired 1,2-reduction product, this compound. This document outlines several widely employed methods for this transformation, including sodium borohydride (B1222165) reduction, the Luche reduction, Meerwein-Ponndorf-Verley (MPV) reduction, and catalytic hydrogenation.

Comparative Analysis of Reduction Methods

The selection of an appropriate reduction method depends on factors such as desired selectivity, substrate sensitivity, cost, and scalability. The following table summarizes quantitative data for various methods to facilitate comparison.

| Reduction Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Various (e.g., ethanol (B145695), methanol (B129727), THF) | 20 | 3h | 71 | [1] |

| Luche Reduction | NaBH₄, Cerium(III) Chloride (CeCl₃) | Methanol/Ethanol | Room Temp. | Minutes | High (typically >95%) | [2][3] |

| Lithium Aluminum Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 | 15 min | 98 | [4] |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum Isopropoxide | Isopropanol (B130326) | Reflux | Variable | High | [5][6][7] |

| Biocatalytic Reduction | Yamadazyma farinosa IFO 10896, D-glucose | Phosphate Buffer (pH 6.5) | 30 | 4h | 40 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Sodium Borohydride Reduction

This protocol describes a general method for the reduction of 3-methylcyclohex-2-en-1-one using sodium borohydride.[8] Note that this method may produce a mixture of 1,2- and 1,4-reduction products.[9]

Materials:

-

3-methylcyclohex-2-en-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-methylcyclohex-2-en-1-one (1.0 eq) in methanol or ethanol (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cautiously quench the reaction by the slow addition of deionized water.

-

Add saturated aqueous ammonium chloride solution to the mixture.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Protocol 2: Luche Reduction for Selective 1,2-Reduction

The Luche reduction is a highly selective method for the 1,2-reduction of α,β-unsaturated ketones, minimizing the formation of the 1,4-addition byproduct.[2][3]

Materials:

-

3-methylcyclohex-2-en-1-one

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-methylcyclohex-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (10 volumes).

-

Stir the mixture at room temperature until the cerium salt is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Vigorous gas evolution will be observed.

-

Stir the reaction at 0 °C for 10-30 minutes. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with deionized water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The resulting crude this compound is often of high purity, but can be further purified by column chromatography if necessary.

Protocol 3: Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a chemoselective method that utilizes an aluminum alkoxide catalyst and a sacrificial alcohol.[5][7]

Materials:

-

3-methylcyclohex-2-en-1-one

-

Aluminum isopropoxide [Al(O-i-Pr)₃]

-

Anhydrous isopropanol

-

Anhydrous toluene (B28343) (optional)

-

Distillation apparatus

-

Heating mantle

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is dry.

-

To the reaction flask, add 3-methylcyclohex-2-en-1-one (1.0 eq), a large excess of anhydrous isopropanol (which acts as both solvent and hydride donor), and a catalytic amount of aluminum isopropoxide (0.3-0.5 eq). Anhydrous toluene can be added to facilitate the removal of acetone (B3395972) by azeotropic distillation.

-

Heat the reaction mixture to a gentle reflux. The acetone formed during the reaction has a lower boiling point than isopropanol and will be selectively removed by distillation, driving the equilibrium towards the product.[6][10]

-

Continue the reaction until the starting material is consumed (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Hydrolyze the aluminum alkoxide product by carefully adding dilute sulfuric acid or a saturated solution of Rochelle's salt (potassium sodium tartrate).

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the described reduction methods.

Caption: Workflow for the Luche Reduction.

Caption: Workflow for the MPV Reduction.

Conclusion

The synthesis of this compound from 3-methylcyclohex-2-en-1-one can be achieved through various reduction methods. For high selectivity towards the desired allylic alcohol, the Luche reduction is a superior choice over the standard sodium borohydride reduction. The Meerwein-Ponndorf-Verley reduction offers a chemoselective alternative under milder, equilibrium-driven conditions. The choice of the optimal method will be guided by the specific requirements of the synthesis, including scale, desired purity, and available resources. The protocols and comparative data provided herein serve as a comprehensive resource for researchers in the field of organic synthesis and drug development.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Luche reduction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 7. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]